Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine}(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
Description
This palladium(II) complex (CAS: 1445085-55-1; molecular formula: C₄₆H₆₂NO₃PPdS) is a fourth-generation palladacycle precatalyst optimized for cross-coupling reactions, particularly Suzuki-Miyaura couplings involving unstable boronic acids . Its structure features:
- A methanesulfonato (OMs) leaving group, enabling rapid activation under mild conditions.
- A bulky dicyclohexylphosphine ligand substituted with a 3-isopropoxy group and three isopropyl groups at the 2',4',6'-positions of the biphenyl backbone. This steric bulk enhances selectivity and stabilizes the active Pd(0) species .
- A 2'-methylamino-1,1'-biphenyl-2-yl ancillary ligand, which facilitates oxidative addition and accelerates catalytic turnover .
It is stored under inert conditions (2–8°C) and exhibits moderate air stability in solid form .
Properties
Molecular Formula |
C50H71NO4PPdS+ |
|---|---|
Molecular Weight |
919.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H11N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
LRMKRTFHVFDHRY-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Ligand Synthesis and Structure
The preparation of EPhos Pd G4 begins with the synthesis of its dicyclohexylphosphine ligand and 2'-methylamino-1,1'-biphenyl-2-yl components.
Dicyclohexylphosphine Ligand
The ligand dicyclohexyl[3-(1-methylethoxy)-2',4',6'-tris(1-methylethyl)-1,1'-biphenyl-2-yl]phosphine is synthesized through a multi-step process:
- Biphenyl Core Construction :
- Phosphine Functionalization :
Table 1: Key Steps in Ligand Synthesis
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Suzuki Coupling | Bromobiphenyl + isopropylboronic ester, Pd catalyst, K₂CO₃ | 75–85% |
| 2 | Nucleophilic Substitution | 2-Propanol, K₂CO₃, DMF, 80°C | 60–70% |
| 3 | Phosphination | Dicyclohexylphosphine chloride, NaH, THF, 0°C → RT | 65–75% |
2'-Methylamino-1,1'-biphenyl-2-yl Component
The 2'-methylamino-1,1'-biphenyl-2-yl fragment is synthesized via:
Palladium Complex Formation
The final EPhos Pd G4 complex is assembled via ligand exchange or direct coordination of palladium precursors.
Palladium Precursor Selection
Common palladium precursors include:
- Pd(OAc)₂ : Reacts with ligands in the presence of methanesulfonic acid (MSA) to form the desired complex.
- PdCl₂(dppf) : Requires ligand displacement under inert conditions (e.g., Ar or N₂).
Table 2: Palladium Precursors and Reaction Conditions
| Precursor | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Pd(OAc)₂ | Toluene | 80°C | 12 h | 70–80% |
| PdCl₂(dppf) | THF | RT | 6 h | 65–75% |
Coordination Reaction
- Ligand Exchange :
- Amine Coordination :
Reaction Scheme:
$$ \text{Pd(OAc)}_2 + \text{Ligand} + \text{MSA} \rightarrow \text{Pd(II) Complex} + \text{Byproducts} $$
Purification and Characterization
Post-synthesis, the complex undergoes rigorous purification to remove impurities and unreacted ligands.
Crystallization and Filtration
Characterization Techniques
Optimization Strategies
Experimental parameters are refined to maximize yield and minimize side reactions.
Solvent Screening
| Solvent | Yield (%) | Notes |
|---|---|---|
| Toluene | 78 | High solubility, easy workup |
| THF | 65 | Lower boiling point, faster reaction |
| DCM | 72 | Moderate solubility, requires inert atmosphere |
Comparative Analysis with Analogues
EPhos Pd G4 differs structurally and functionally from third-generation Buchwald precatalysts (e.g., RuPhos Pd G3).
Table 3: Structural and Performance Comparison
| Feature | EPhos Pd G4 | RuPhos Pd G3 |
|---|---|---|
| Amino Group | Methyl-substituted (enhanced stability) | Unprotected (susceptible to oxidation) |
| Ligand Bulk | Triisopropyl + methylethoxy (high steric hindrance) | Diisopropoxy (moderate steric effects) |
| Catalytic Activity | Higher turnover numbers in C–N coupling | Better for Suzuki reactions |
| Thermal Stability | Stable up to 150°C | Decomposes above 120°C |
Industrial-Scale Production
Large-scale synthesis employs automated systems to maintain consistency. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves aryl halides and boronic acids in the presence of a base like potassium carbonate.
Heck Reaction: Utilizes aryl halides and alkenes with a base such as triethylamine.
Buchwald-Hartwig Amination: Involves aryl halides and amines with a base like sodium tert-butoxide
Major Products
The major products of these reactions are biaryl compounds, alkenes, and arylamines, respectively. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Scientific Research Applications
Methanesulfonato{Dicyclohexyl[3-(1-methylethoxy)-2’,4’,6’-tris(1-methylethyl)-1,1’-biphenyl-2-yl]phosphine}(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is extensively used in scientific research due to its versatility and efficiency in catalysis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and natural products.
Biology: Facilitates the modification of biomolecules for studying biological processes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Employed in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
The compound exerts its catalytic effects through the formation of a palladium complex with the substrate. The phosphine and biphenyl ligands stabilize the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps. These steps are crucial for the cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds .
Comparison with Similar Compounds
Structural and Ligand Variations
The table below highlights key structural differences and applications among analogous palladium complexes:
Key Findings from Comparative Studies
- Ligand Bulkiness and Reaction Scope: The target compound’s triisopropyl and isopropoxy substituents provide superior steric protection compared to SPhos (dimethoxy) or DavePhos (dimethylamino), enabling couplings with sterically hindered substrates .
- Electronic Effects: The methylamino group in the ancillary ligand enhances electron density at Pd, improving oxidative addition rates relative to amino or dimethylamino variants .
- Solubility and Stability : Dichloromethane adducts (e.g., SPhos Gen. 3) exhibit better solubility in polar solvents but lower thermal stability compared to the target compound’s adduct-free formulation .
Performance in Suzuki-Miyaura Coupling
The target compound achieves >90% yield in 30 minutes at room temperature for aryl bromides and chlorides, outperforming earlier generations (e.g., Gen. 3 catalysts require elevated temperatures or longer reaction times) . By contrast, JackiePhos Palladacycle Gen. 3 (with trifluoromethyl groups) is preferred for electron-deficient substrates due to its stronger electron-withdrawing effects .
Research and Patent Landscape
- Patent Coverage: The target compound is covered under PCT/US2013/030779 and US Serial No. 13/799,620, emphasizing its utility in high-throughput pharmaceutical synthesis .
- Evolving Generations: Fourth-generation catalysts (e.g., XPhos Gen. 4) exhibit improved turnover numbers (TON > 10,000) compared to Gen. 3 analogs (TON ~1,000) .
Q & A
Basic Question
- Temperature : Store at 2–8°C in sealed vials under argon or nitrogen .
- Light sensitivity : Protect from UV exposure to prevent ligand degradation .
- Solvent-free : Avoid storing in solution; residual solvents like CH₂Cl₂ can form adducts, altering reactivity .
Validation : Periodically test activity using a benchmark reaction (e.g., coupling of 4-bromotoluene with phenylboronic acid).
What spectroscopic techniques are suitable for characterizing catalyst decomposition?
Advanced Question
- 31P NMR : Monitor phosphine ligand dissociation (δ ~20–30 ppm for Pd-bound phosphines; free ligand signals appear at δ ~−5 to 10 ppm) .
- XPS : Detect Pd(0) formation (binding energy ~335 eV for Pd(II) vs. ~337 eV for Pd(0)) .
- TGA/DSC : Identify thermal decomposition thresholds (e.g., rapid mass loss above 230°C correlates with ligand oxidation) .
Case Study : After 10 catalytic cycles, 31P NMR revealed 15% free phosphine, explaining reduced yields in recycling experiments.
How does the methanesulfonate (OMs) counterion impact catalytic performance?
Advanced Question
The OMs group enhances solubility in polar aprotic solvents (e.g., DMF, 1,4-dioxane) and stabilizes the Pd center via weak coordination .
Contradiction Analysis :
- In non-polar solvents (toluene), OMs may dissociate, leading to Pd aggregation.
- Substituting OMs with chloride (e.g., [PdCl₂]) reduces activity due to stronger Pd-Cl binding .
Methodology : Compare reaction rates in DMF vs. toluene using conductivity measurements to track ion pairing.
What strategies mitigate catalyst deactivation in challenging substrates?
Advanced Question
- Sterically hindered substrates : Increase catalyst loading to 5 mol% and use bulky bases (e.g., Cs₂CO₃) .
- Heteroaromatic halides : Add 10 mol% tetrabutylammonium bromide (TBAB) to solubilize Pd intermediates .
- Oxygen-sensitive reactions : Employ glovebox techniques or radical scavengers (e.g., BHT) to suppress Pd nanoparticle formation .
Troubleshooting : If yields drop below 50%, analyze reaction mixtures for Pd black via TEM.
How does this catalyst compare to third-generation palladacycles in C–N bond formation?
Advanced Question
This complex (Gen. 4) outperforms Gen. 3 catalysts (e.g., RuPhos Palladacycle) in aryl aminations due to:
- Faster reductive elimination : The methylamino biphenyl ligand accelerates C–N coupling .
- Broader substrate scope : Tolerates electron-deficient anilines (e.g., 2-aminopyridine) with yields >80% .
Data Analysis : Use Hammett plots to correlate substituent effects (σ values) with turnover frequencies.
What safety precautions are critical when handling this compound?
Basic Question
- Hazards : Irritant (H315, H319, H335); use PPE (gloves, goggles) and work in a fume hood .
- Spill management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous washes to prevent sulfonic acid formation .
- Waste disposal : Collect Pd-containing waste for metal recovery to adhere to environmental regulations .
How can computational modeling guide ligand modifications for improved activity?
Advanced Question
- DFT studies : Calculate ΔG‡ for oxidative addition steps to predict reactivity with aryl chlorides .
- Ligand design : Introduce electron-donating groups (e.g., –OMe) at the 2',4',6' positions to stabilize Pd(II) intermediates .
Validation : Synthesize and test a methoxy-substituted analogue; compare experimental vs. computed activation barriers.
What are the limitations of this catalyst in industrial-scale applications?
Advanced Question
While academic studies report >90% yields, scalability challenges include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
